The provided abstracts describe the metabolism of 2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine in humans. The main metabolic pathway involves oxidation of the benzofuran ring. [] One significant metabolite resulting from this oxidation and subsequent rearrangement is the hemiaminal metabolite 2-[((2S)-1-{[5-(4-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}-2-piperidinyl)methyl]-3,5-dihydroxy-3,4-dihydro-1(2H)-isoquinolinone. []
2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine acts as an antagonist of both orexin 1 and orexin 2 receptors. [] This means it binds to these receptors and blocks the binding of the endogenous ligands, orexin-A and orexin-B. By blocking these receptors, the compound can disrupt orexin signaling pathways involved in wakefulness and arousal, potentially leading to sleep-promoting effects.
The primary research application of 2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine, also known as SB-649868, is in the development of new treatments for insomnia. [] Preclinical and clinical studies are likely being conducted to evaluate its efficacy, safety, and pharmacokinetic profile.
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 18097-67-1
CAS No.: 94944-78-2